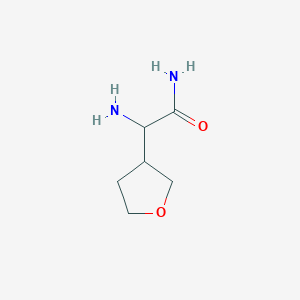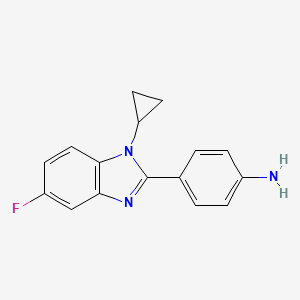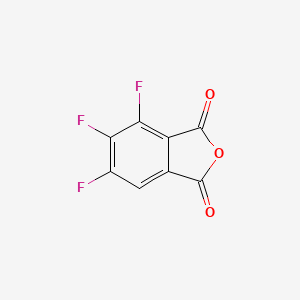
4,5,6-trifluoro-1,3-dihydro-2-benzofuran-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5,6-Trifluoro-1,3-dihydro-2-benzofuran-1,3-dione, also known as TFB, is a synthetic compound that has been studied for its potential applications in scientific research. It is a colorless solid with a molecular weight of 224.16 g/mol. The structure of TFB consists of a benzofuran ring and three fluorine atoms attached to the 1,3-dihydro-2-benzofuran-1,3-dione group. TFB has been used in a variety of scientific research applications, including drug synthesis, medicinal chemistry, and biochemistry.
Applications De Recherche Scientifique
4,5,6-trifluoro-1,3-dihydro-2-benzofuran-1,3-dione has been used in a variety of scientific research applications. It has been used in drug synthesis as a precursor for the synthesis of a variety of drugs, including anti-cancer drugs and antiviral drugs. It has also been used in medicinal chemistry for the synthesis of a variety of compounds, including chiral compounds, which are important for drug development. Additionally, this compound has been used in biochemistry for the synthesis of a variety of compounds, including enzymes and proteins.
Mécanisme D'action
4,5,6-trifluoro-1,3-dihydro-2-benzofuran-1,3-dione is a fluorinated compound and is known to have a variety of effects on biochemical and physiological processes. In particular, this compound has been shown to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are hormones that play an important role in inflammation and pain. By inhibiting the activity of COX-2, this compound can reduce inflammation and pain.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In particular, this compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. By inhibiting the activity of COX-2, this compound can reduce inflammation and pain. Additionally, this compound has been shown to have antioxidant and anti-inflammatory effects. It has also been shown to have neuroprotective effects, and it has been studied for its potential to treat neurological disorders, such as Alzheimer’s disease.
Avantages Et Limitations Des Expériences En Laboratoire
4,5,6-trifluoro-1,3-dihydro-2-benzofuran-1,3-dione has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is widely available. Additionally, it is relatively stable and is not easily degraded. However, there are some limitations to using this compound in laboratory experiments. It is a relatively new compound, and there is limited data on its safety and toxicity. Additionally, it is a fluorinated compound, and it can be difficult to handle and store.
Orientations Futures
There are a variety of potential future directions for research on 4,5,6-trifluoro-1,3-dihydro-2-benzofuran-1,3-dione. One potential direction is to further study its biochemical and physiological effects, particularly its effects on neurological disorders. Additionally, research could be done to further study its potential applications in drug synthesis, medicinal chemistry, and biochemistry. Finally, research could be done to further study its safety and toxicity, as well as its potential therapeutic applications.
Méthodes De Synthèse
4,5,6-trifluoro-1,3-dihydro-2-benzofuran-1,3-dione can be synthesized in a variety of ways. The most common method is through the reaction of 4-fluoro-1-chlorobenzene with potassium fluoride in the presence of a base, such as sodium hydroxide. This reaction produces this compound and 4-fluoro-1-chlorobenzene. Other methods of synthesis include the reaction of 4-fluoro-1-chlorobenzene with potassium fluoride in the presence of a base and an acid, such as hydrochloric acid, or the reaction of 4-fluoro-1-chlorobenzene with potassium fluoride in the presence of a base and an oxidant, such as hydrogen peroxide.
Propriétés
IUPAC Name |
4,5,6-trifluoro-2-benzofuran-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8HF3O3/c9-3-1-2-4(6(11)5(3)10)8(13)14-7(2)12/h1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCXWABSMXKULCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=C1F)F)F)C(=O)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8HF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

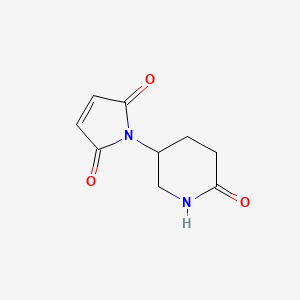


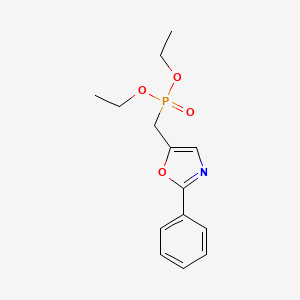
![rac-(3aR,6aS)-octahydropyrrolo[3,2-b]pyrrol-2-one, trans](/img/structure/B6615830.png)
![8-methoxy-1-methyl-9H-pyrido[3,4-b]indole](/img/structure/B6615833.png)



![{[1-(1-benzofuran-2-yl)ethylidene]amino}urea](/img/structure/B6615867.png)
![1-(4-fluorophenyl)-2-[(4-methoxyphenyl)amino]ethan-1-ol](/img/structure/B6615879.png)

